REACTION_CXSMILES
|
C[Si]([NH-])(C)C.[Li+].[CH3:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:10]=1[C:17]1[C:25]2[C:20](=[C:21]([C:26]([F:29])([F:28])[F:27])[CH:22]=[CH:23][CH:24]=2)[NH:19][N:18]=1.[CH2:30](Br)[CH:31]=[CH2:32].C(O)C>O1CCCC1.CN(C)C=O.C1(C)C=CC=CC=1>[CH2:32]([N:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][C:21]=2[C:26]([F:29])([F:28])[F:27])[C:17]([C:10]2[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:9]=2[O:8][CH3:7])=[N:18]1)[CH:31]=[CH2:30] |f:0.1|
|
Name
|
|
Quantity
|
0.25 kg
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC(=C1)OC)C1=NNC2=C(C=CC=C12)C(F)(F)F
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Name
|
|
Quantity
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1.87 L
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.24 L
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.202 L
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
lithium(trimethylsilyl)amide
|
Quantity
|
1.26 L
|
Type
|
reactant
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Smiles
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C[Si](C)(C)[NH-].[Li+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
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-12.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 2 h at 5-10° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The addition
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then warmed to 15-20° C. over about 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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The temperature of the reaction mixture was maintained at 15-25° C. for 40-50 h
|
Duration
|
45 (± 5) h
|
Type
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CONCENTRATION
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Details
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The resulting solution was concentrated by distillation (under atmospheric pressure) to a volume of about 2.1 L
|
Type
|
ADDITION
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Details
|
An additional 0.408 kg (0.500 L) of anhydrous 2B alcohol was then added to the concentrate
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Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated by distillation under atmospheric pressure to a volume of about 0.95 L
|
Type
|
CONCENTRATION
|
Details
|
The stirred concentrate
|
Type
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TEMPERATURE
|
Details
|
was first cooled to 15-20° C. over 3 h
|
Duration
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3 h
|
Type
|
WAIT
|
Details
|
to 5-10° C. over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product mixture (1-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole and 2-allyl-3-(2,4-dimethoxyphenyl)-7-trifluoromethyl-1H-indazole) crystallized during this period
|
Type
|
CUSTOM
|
Details
|
The product was then isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold (5-10° C.) 2B alcohol (2×0.3 L)
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight under reduced pressure (≦30 mm Hg) at 40-50° C
|
Reaction Time |
45 (± 5) min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)N1N=C(C2=CC=CC(=C12)C(F)(F)F)C1=C(C=C(C=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |